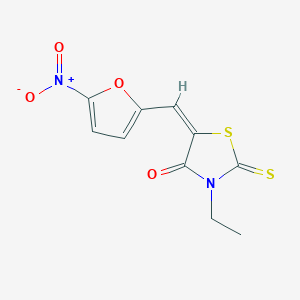
(E)-3-ethyl-5-((5-nitrofuran-2-yl)methylene)-2-thioxothiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-ethyl-5-((5-nitrofuran-2-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C10H8N2O4S2 and its molecular weight is 284.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-3-ethyl-5-((5-nitrofuran-2-yl)methylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative featuring a nitrofuran moiety, which is known for its diverse biological activities, particularly in antimicrobial and antiparasitic domains. This article reviews the biological activity of this compound, focusing on its efficacy against various pathogens, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C11H10N2O3S, with a molecular weight of approximately 250.27 g/mol. The presence of the nitrofuran group is crucial as it enhances the biological activity through mechanisms such as inhibition of nucleic acid synthesis and disruption of cellular processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives, including this compound. The compound has been tested against various strains of bacteria, particularly those classified under the ESKAPE pathogens, which are notorious for their multidrug resistance.
Table 1: Antimicrobial Activity Against ESKAPE Pathogens
The compound exhibited significant growth inhibition at concentrations comparable to or lower than those of standard antibiotics like nitrofurantoin and ciprofloxacin.
Antiparasitic Activity
The compound has also shown promise against protozoan parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. A study demonstrated that derivatives of nitrofuran-based thiazolidinones had enhanced trypanocidal activity compared to conventional treatments.
Case Study: Activity Against Trypanosoma cruzi
In a series of experiments, various derivatives were synthesized and tested for their IC50 values against three strains of T. cruzi. The most active derivative showed IC50 values significantly lower than those of existing treatments:
| Compound | Strain Y (TcII) IC50 (µM) | Silvio X10 cl1 (TcI) IC50 (µM) | Bug 2149 cl10 (TcV) IC50 (µM) |
|---|---|---|---|
| N'-(5-nitrofuran-2-yl)methylene biphenyl | 1.17 ± 0.12 | 3.17 ± 0.32 | 1.81 ± 0.18 |
| Benznidazole | >10 | >10 | >10 |
| Nifurtimox | >10 | >10 | >10 |
This indicates that the thiazolidinone derivatives could serve as potential candidates for developing new treatments for Chagas disease with better efficacy and lower toxicity profiles.
Structure-Activity Relationships
The biological activity of thiazolidinones can often be correlated with their structural features. The presence of electron-withdrawing groups, such as nitro groups, enhances their reactivity and interaction with biological targets. The optimal positioning of these groups relative to the thiazolidinone core is crucial for maximizing antimicrobial potency.
属性
IUPAC Name |
(5E)-3-ethyl-5-[(5-nitrofuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4S2/c1-2-11-9(13)7(18-10(11)17)5-6-3-4-8(16-6)12(14)15/h3-5H,2H2,1H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWLYALISAAAPE-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(O2)[N+](=O)[O-])SC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC=C(O2)[N+](=O)[O-])/SC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













